molecular formula C17H17N3O B11566997 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

Cat. No.: B11566997
M. Wt: 279.34 g/mol
InChI Key: WNKGLEIOZWOTEF-UHFFFAOYSA-N
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Description

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods may involve the use of solid support catalysts such as aluminum oxide to enhance the reaction efficiency .

Chemical Reactions Analysis

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Mechanism of Action

The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to possess antimicrobial properties by inhibiting the growth of Staphylococcus aureus . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O/c1-3-17(21)18-14-6-4-5-13(10-14)15-11-20-8-7-12(2)9-16(20)19-15/h4-11H,3H2,1-2H3,(H,18,21)

InChI Key

WNKGLEIOZWOTEF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC(=CC3=N2)C

Origin of Product

United States

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